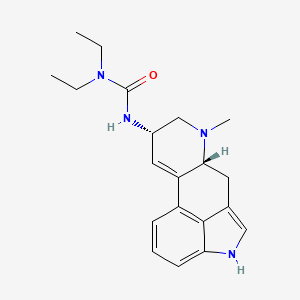

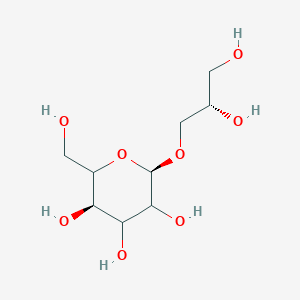

顺式-3-甲基-4-(苯氨基)-1-(苯甲基)-4-哌啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The asymmetric synthesis of related piperidine derivatives, which are key intermediates in the synthesis of potent protein kinase inhibitors, has been successfully achieved, suggesting potential industrial applications (Hao et al., 2011).

- Synthetic approaches for 4-arylamino-4-piperdinecarboxylic acids, which are structurally similar, have been reported, highlighting different synthetic pathways and potent analgesic properties (Van Daele et al., 1976).

Molecular Structure Analysis

- The crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, demonstrates hydrogen bonding and C-H…π interactions, providing insights into molecular interactions and stability (Khan et al., 2013).

Chemical Reactions and Properties

- Racemic compounds, including those with a piperidine structure, have been synthesized and evaluated for their affinity and selectivity for opioid receptors, contributing to our understanding of chemical reactivity and biological interactions (Thomas et al., 1999).

Physical Properties Analysis

- The synthesis and conformational study of diastereoisomeric 4-methyl-3-phenyl-3-piperidinols and related esters reveal important details about the physical properties, including the impact of stereochemistry on physical characteristics (Iorio et al., 1970).

Chemical Properties Analysis

- The study of cis and trans isomers of piperidines provides valuable insights into their chemical properties, such as diastereoselectivity, which is crucial for understanding the compound's reactivity and potential applications (Williams et al., 2002).

科学研究应用

合成应用和镇痛潜力

该化合物属于合成镇痛药的更广泛类别,其合成涉及制备 4-芳基氨基-4-哌啶羧酸作为起始材料。然后使用这些材料通过各种合成方法创建 α-氨基酯、醚和酮。氮原子上的取代导致发现非常有效的镇痛药。例如,已发现某些衍生物的效力是吗啡的数千倍,而镇痛活性主要存在于顺式异构体中 (Van Daele 等人,1976)。

药物开发的非对映选择性合成

顺式-(3R,4R)-N-(叔丁氧羰基)-4-甲基-3-(甲氨基)哌啶(一种开发有效蛋白激酶抑制剂的关键中间体)的新型非对映选择性合成路线已被描述。该合成展示了该化合物在药物制剂的战略开发中的作用,突出了其由于获得的温和条件和高产率而具有潜在的工业应用 (郝等人,2011)。

化学转化和立体化学

对有机磷环化合物的研究阐明了相关结构的顺式和反式异构体的立体化学,提供了对分配顺式和反式几何形状的化学转化和光谱数据的见解。这些研究有助于理解该化合物的行为以及针对特定应用的潜在修饰 (Stec & Łopusiński,1973)。

构象分析和自由基环化

已探索通过自由基环化进行构象转换和螺环化合物的合成,证明了该化合物在形成结构复杂的潜在生物活性分子的多功能性。这项研究有助于理解其构象动力学和反应性,这对于设计新型药物至关重要 (Sulsky 等人,1999)。

属性

IUPAC Name |

(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTZMJZNRNLKPD-FXAWDEMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

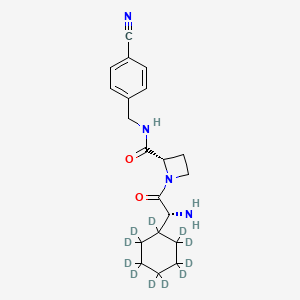

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)

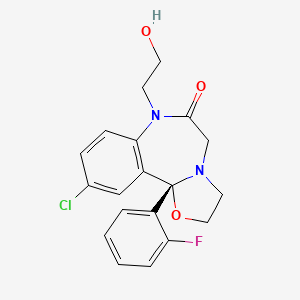

![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)